Methylophiopogonone A Methylophiopogonone A Methylophiopogonone A is a homoisoflavonoid that is 4H-1-benzopyran-4-one substituted by hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8 and a (2H-1,3-benzodioxol-5-yl)methyl group at position 3 respectively. It has a role as a plant metabolite. It is a homoisoflavonoid and a member of resorcinols.
Brand Name: Vulcanchem
CAS No.: 74805-90-6
VCID: VC0150368
InChI: InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3
SMILES: CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O
Molecular Formula: C19H16O6
Molecular Weight: 340.3 g/mol

Methylophiopogonone A

CAS No.: 74805-90-6

Reference Standards

VCID: VC0150368

Molecular Formula: C19H16O6

Molecular Weight: 340.3 g/mol

Methylophiopogonone A - 74805-90-6

CAS No. 74805-90-6
Product Name Methylophiopogonone A
Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one
Standard InChI InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3
Standard InChIKey AUTZLTCWRDPAPV-UHFFFAOYSA-N
SMILES CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O
Canonical SMILES CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O
Description Methylophiopogonone A is a homoisoflavonoid that is 4H-1-benzopyran-4-one substituted by hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8 and a (2H-1,3-benzodioxol-5-yl)methyl group at position 3 respectively. It has a role as a plant metabolite. It is a homoisoflavonoid and a member of resorcinols.
PubChem Compound 10065830
Last Modified Nov 11 2021
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